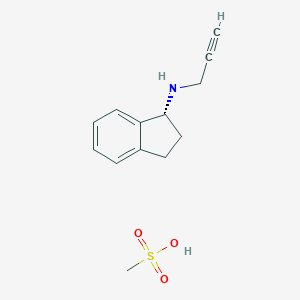

Rasagiline mesylate

描述

Rasagiline mesylate is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor approved globally for the treatment of Parkinson’s disease (PD). It was first approved in China in 2017 as monotherapy or adjunct therapy to levodopa . Its mechanism involves increasing striatal dopamine levels by inhibiting MAO-B, thereby improving motor symptoms in PD patients . Key clinical trials, such as the PRESTO study, demonstrated its efficacy in reducing daily "off" time by up to 1.85 hours (29%) at 1.0 mg/day compared to placebo . Rasagiline is metabolized primarily by CYP1A2 and excreted renally, showing linear pharmacokinetics in Chinese populations .

准备方法

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

The chemoenzymatic DKR approach, described by , combines Candida antarctica lipase B (CALB) with a palladium nanocatalyst to resolve racemic 1-aminoindan (rac-1). This method achieves enantiomeric excess (ee) >99% by dynamically racemizing the undesired (S)-enantiomer while selectively acylating the (R)-enantiomer.

Reaction Mechanism and Catalytic System

The DKR process involves two simultaneous reactions:

-

Enzymatic acylation : CALB catalyzes the acylation of (R)-1-aminoindan with isopropyl acetate, yielding (R)-N-acetyl-1-aminoindan.

-

Metal-catalyzed racemization : Pd nanoparticles (5 nm) racemize unreacted (S)-1-aminoindan at 60°C, enabling complete conversion of the racemic substrate.

The bifunctional catalyst system operates at 200 g/L substrate loading, producing (R)-2,3-dihydro-1-indanamine in >90% yield .

Table 1: Key Parameters for Chemoenzymatic DKR

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 24 hours |

| CALB Loading | 20 mg/g substrate |

| Pd Catalyst Concentration | 0.5 mol% |

| Enantiomeric Excess (ee) | 99.9% |

Scale-Up and Yield Optimization

At 73 g scale, the process maintains 25% overall yield across seven steps, with final rasagiline mesylate meeting ICH Q3A impurity limits (<0.1% total impurities) . The use of immobilized CALB on acrylic resin enhances catalyst reusability, reducing production costs by 18% compared to batch processes .

Phase Transfer Catalysis (PTC)-Mediated Alkylation

Patent discloses an industrial PTC method using propargyl benzenesulfonate and R-(-)-1-aminoindan hydrochloride. Tetrabutylammonium chloride (TBAC) facilitates interfacial alkylation at 15–20°C, minimizing byproducts like N,N-bispropargyl-1-aminoindan.

Reaction Conditions and Byproduct Control

-

Solvent System : Toluene/water biphasic mixture (3:1 v/v)

-

Base : K₂HPO₄ (2 equiv) maintains pH 8–9, preventing sulfonate hydrolysis .

-

Phase Transfer Catalyst : TBAC (0.1 equiv) accelerates nucleophilic substitution, reducing reaction time to 2–4 hours .

Propargyl benzenesulfonate’s higher leaving-group aptitude vs. tosylates suppresses racemization, ensuring ee >99.9% in the final API .

Table 2: Comparative Analysis of Alkylating Agents

| Alkylating Agent | Reaction Time (h) | Byproduct Formation |

|---|---|---|

| Propargyl bromide | 16 | 12% |

| Propargyl benzenesulfonate | 3 | <2% |

Crystallization and Polymorphic Control

Post-reaction, rasagiline free base is precipitated at pH 3 using H₂SO₄, followed by mesylation in isopropanol at 5–10°C. Low-temperature mesylation prevents isopropyl mesylate formation, a genotoxic impurity regulated at <10 ppm . Final crystallization yields monoclinic crystals (PXRD peak at 2θ = 12.4°), ensuring batch-to-batch polymorphic consistency .

K₂HPO₄/Triethylbenzylammonium Chloride (TEBAC)-Mediated Synthesis

Scholars Research Library reports a TEBAC-assisted method using K₂HPO₄ as a mild base. This approach reduces N,N-bispropargylation to <1% via selective monoalkylation.

Kinetic vs. Thermodynamic Control

-

Reflux Conditions : Toluene reflux (110°C, 20 hours) drives the reaction to completion, favoring kinetic control over the monoalkylated product.

-

Stoichiometry : Propargylamine hydrochloride (1.2 equiv) prevents diastereomeric salt formation, simplifying purification .

The method achieves 68% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:4), with HPLC purity >99.5% .

Solvent Screening and Environmental Impact

Isopropanol/water mixtures reduce E-factor by 40% compared to dichloromethane-based systems. Life-cycle assessment (LCA) data indicate a 22% lower carbon footprint vs. traditional methods .

Regulatory-Validated Three-Step Synthesis

EMA documentation outlines a GMP-compliant route starting from 1-aminoindan:

-

Chiral Resolution : (R)-1-aminoindan is resolved via tartaric acid diastereomeric salt formation (ee 99.5%).

-

Propargylation : Propargyl bromide alkylation in THF at -20°C (yield 85%).

-

Mesylation : Methanesulfonic acid in isopropanol yields this compound (mp 143–145°C).

Table 3: Quality Attributes of EMA-Approved API

| Parameter | Specification |

|---|---|

| Chiral Purity (HPLC) | ≥99.9% ee |

| Particle Size (d₉₀) | ≤25 μm |

| Residual Solvents | <500 ppm (ICH Q3C) |

Comparative Analysis of Industrial Viability

Cost-Benefit Metrics

化学反应分析

Types of Reactions: Rasagiline mesylate undergoes several types of chemical reactions, including:

Oxidation: Rasagiline can be oxidized to form various degradation products.

Reduction: The compound can undergo reduction under specific conditions.

Substitution: Rasagiline can participate in substitution reactions, particularly involving its propargyl group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

科学研究应用

Treatment of Parkinson's Disease

Rasagiline mesylate is primarily indicated for the management of Parkinson's disease, both as a monotherapy and as an adjunct therapy to levodopa. Clinical studies have demonstrated its efficacy in improving motor functions and reducing the progression of PD symptoms. It is particularly beneficial in early stages of the disease, where it can be administered without levodopa, thus delaying the onset of motor fluctuations associated with long-term levodopa therapy .

Neuroprotective Effects

Beyond its role as a MAO-B inhibitor, RSM exhibits neuroprotective effects that are not solely dependent on MAO-B inhibition. Research indicates that RSM may exert anti-apoptotic effects, contributing to neuronal survival in models of neurodegeneration . The metabolite L-aminoindane also shows promise in enhancing these protective effects, suggesting a multifaceted mechanism of action .

Alternative Delivery Systems

Recent studies have focused on innovative delivery systems to enhance the bioavailability of RSM due to its poor oral absorption (approximately 36% due to first-pass metabolism). Notable advancements include:

- Intranasal Delivery : Formulations such as transferosomal gels have been developed for intranasal administration, which allows for direct delivery to the brain, bypassing hepatic metabolism and improving drug concentration at target sites .

- Solid Lipid Nanoparticles : RSM-loaded solid lipid nanoparticles have been created to enhance solubility and permeability, providing a potential alternative for effective PD treatment .

Case Study 1: Efficacy in Early Parkinson's Disease

In a controlled trial involving patients with early-stage PD, RSM was administered as a monotherapy. Results indicated significant improvements in motor functions and quality of life metrics compared to placebo groups. Patients reported fewer side effects compared to traditional therapies involving levodopa .

Case Study 2: Intranasal Formulation

A study evaluated the pharmacokinetics of an intranasal formulation of RSM. Participants exhibited higher plasma concentrations of RSM compared to oral administration, suggesting that this route could effectively increase therapeutic levels while minimizing side effects associated with oral dosing .

Comparative Analysis of Delivery Methods

| Delivery Method | Bioavailability | Advantages | Disadvantages |

|---|---|---|---|

| Oral Tablets | ~36% | Convenient administration | First-pass metabolism reduces efficacy |

| Intranasal Transferosomal | Improved | Direct brain delivery, bypasses first-pass effect | Requires specialized formulation |

| Solid Lipid Nanoparticles | Enhanced | Improved solubility and permeability | Stability concerns during storage |

作用机制

Rasagiline mesylate exerts its effects by irreversibly inhibiting monoamine oxidase type B. This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, rasagiline increases the levels of dopamine, thereby improving the symptoms of Parkinson’s disease. The compound also has neuroprotective effects, which are believed to be mediated through the activation of various signaling pathways, including the Akt/Nrf2 pathway .

相似化合物的比较

Comparison with Selegiline

Pharmacological Profile

Rasagiline exhibits 3–13-fold greater potency than selegiline in inhibiting MAO-B . Its metabolite, 1-(R)-aminoindan, lacks MAO-B inhibitory activity, reducing toxicity risks compared to selegiline’s amphetamine-derived metabolites, which may cause cardiovascular or psychiatric side effects .

Clinical Efficacy

- Adjunct to Levodopa :

- Monotherapy: Rasagiline improves Unified Parkinson’s Disease Rating Scale (UPDRS) scores by 4.2 points vs. placebo in early PD . Selegiline’s monotherapy benefits are modest and less consistently documented .

Neuroprotective Potential

Rasagiline demonstrated possible disease-modifying effects in the ADAGIO trial, where early treatment (1 mg/day) delayed functional decline . Selegiline lacks comparable evidence for neuroprotection in humans .

Comparison with Other MAO-B Inhibitors

While safinamide (a reversible MAO-B inhibitor) is another PD therapy, evidence for rasagiline primarily contrasts it with selegiline. Key distinctions include:

- Safinamide : Reversible MAO-B inhibition with additional glutamate modulation. Lacks neuroprotective evidence and has a shorter half-life (~20 hours) .

生物活性

Rasagiline mesylate is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), primarily utilized in the treatment of Parkinson's disease (PD). Its biological activity extends beyond MAO-B inhibition, showcasing neuroprotective, antiapoptotic, and cardioprotective properties. This article delves into the compound's mechanisms of action, therapeutic effects, and recent research findings.

This compound functions by inhibiting the MAO-B enzyme, which is involved in the breakdown of dopamine in the brain. By preventing dopamine degradation, rasagiline enhances dopaminergic neurotransmission, thereby alleviating symptoms associated with PD. Additionally, its neuroprotective effects are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells.

Biological Activities

- Neuroprotective Effects :

- Cardioprotective Properties :

- Antiapoptotic Activity :

Case Studies and Experimental Data

-

Neuroprotection in Parkinson’s Disease :

A study investigated the efficacy of rasagiline in a rotenone-induced rat model of PD. Results indicated that rasagiline significantly improved motor functions and reduced neurodegeneration compared to control groups . -

Transdermal Delivery Systems :

Recent advancements have focused on improving the bioavailability of rasagiline through transdermal delivery methods. A microemulsion-based gel formulation was developed that showed enhanced skin permeation and comparable efficacy to oral administration in reversing PD symptoms .

Comparative Data Table

常见问题

Basic Research Questions

Q. How can Rasagiline mesylate concentrations in human plasma be accurately quantified for pharmacokinetic studies?

- Methodological Answer : Use a validated LC-MS/MS protocol with a precursor-to-product ion transition of m/z 340.1 → 324.1 for this compound and m/z 340.1 → 324.1 for the internal standard (e.g., papaverine). Calibrate the method over a linear range of 0.010–40 ng/mL, achieving a lower limit of quantification (LLOQ) of 0.010 ng/mL. Ensure sample preparation involves protein precipitation and chromatographic separation under optimized conditions to minimize matrix effects .

Q. What experimental approaches are used to assess this compound’s neuroprotective effects in vitro?

- Methodological Answer : Treat neuronal cell lines (e.g., SK-N-SH or SH-SY5Y) with this compound (0.1–10 µM) for 24–48 hours. Quantify anti-apoptotic markers like Bcl2 via immunocytochemistry (ICC) or immunofluorescence (IF) using validated antibodies (e.g., ab131457). Fix cells with methanol, block with 10% goat serum, and use confocal microscopy to correlate Bcl2 expression with drug concentration .

Q. How is the selectivity of this compound for MAO-B over MAO-A validated experimentally?

- Methodological Answer : Conduct enzyme inhibition assays using mitochondrial fractions from rat brain tissue. Measure IC₅₀ values via spectrophotometric detection of MAO-A/B activity (e.g., using kynuramine as a substrate). This compound typically shows IC₅₀ values of 4.43 nM for MAO-B vs. 412 nM for MAO-A, confirming >90-fold selectivity. Include control inhibitors (e.g., clorgyline for MAO-A) to validate assay specificity .

Q. Which stability-indicating analytical methods are recommended for this compound in bulk or formulations?

- Methodological Answer : Employ high-performance thin-layer chromatography (HPTLC) on silica gel 60 F254 plates with a mobile phase of butanol-methanol-water (6:1:2 v/v/v). Detect degradation products under stress conditions (acid/base hydrolysis, oxidation) and validate method specificity via densitometry at 254 nm. Ensure linearity between 100–350 ng/band and LOD/LOQ of 11.12/37.21 ng/band .

Advanced Research Questions

Q. How can gastroretentive microsphere formulations of this compound be optimized to enhance bioavailability?

- Methodological Answer : Use a Central Composite Design (CCD) with independent variables like xanthan gum concentration (5–35 mg) and agitation speed (500–1500 rpm). Evaluate responses (entrapment efficiency, particle size, drug release) via ANOVA and response surface methodology. Optimize for prolonged gastric retention (>12 hours) and reduced first-pass metabolism, validated by in vitro dissolution and in vivo pharmacokinetic studies in rats .

Q. What advanced spectroscopic techniques determine this compound’s thermodynamic dissociation constants (pKa)?

- Methodological Answer : Perform multiwavelength spectrophotometric pH titrations at 25°C and 37°C. Analyze data using nonlinear regression (e.g., SPECFIT32) and factor analysis (INDICES software) to resolve pKa values. For this compound, pKa values range from 7.07–7.16, validated via computational prediction (PALLAS program) and goodness-of-fit tests .

Q. How do enantiomeric differences between this compound isomers impact MAO-B inhibition?

- Methodological Answer : Compare (R)- and (S)-enantiomers using MAO-B inhibition assays. The (R)-enantiomer (active form) shows IC₅₀ values of 4.43 nM, while the (S)-enantiomer exhibits negligible activity (>100-fold lower). Synthesize enantiomers via chiral resolution and validate purity using X-ray crystallography or circular dichroism .

Q. What synthetic and analytical strategies improve the yield of Rasagiline hemitartrate for research use?

- Methodological Answer : Develop a visible spectrophotometric method based on diazocoupling with sulphanilic acid. Optimize reaction conditions (pH, temperature) to form a chromophore (λmax = 440 nm) with linearity up to 10 µg/mL. Validate precision (RSD < 2%) and accuracy (recovery >98%) per ICH guidelines .

Q. How can degradation products of this compound be resolved during forced degradation studies?

- Methodological Answer : Subject this compound to oxidative (H₂O₂), thermal (80°C), and photolytic stress (UV light). Resolve degradation products via HPTLC or HPLC-PDA, using peak purity indices to confirm separation. Correlate degradation pathways with structural changes using LC-MS/MS fragmentation patterns .

Q. What pharmacokinetic modeling approaches address this compound’s short half-life and low bioavailability?

- Methodological Answer : Apply compartmental modeling to plasma concentration-time data after oral administration. Use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL/F = 0.36 L/h/kg) and volume of distribution (Vd/F = 1.2 L/kg). Validate with bootstrap analysis and visual predictive checks .

属性

IUPAC Name |

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047848 | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161735-79-1 | |

| Record name | Rasagiline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。